molecular formula C17H14ClN3O2S B2874805 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide CAS No. 921805-01-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2874805
CAS RN: 921805-01-8
M. Wt: 359.83
InChI Key: SAWMVTWMVKQSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide” is not available in the retrieved resources .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide” are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide” are not specified in the available resources .

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential as an antioxidant. The antioxidant properties were evaluated using the ABTS method, which revealed that certain derivatives, particularly those with amino groups, exhibited significant inhibition activity. This suggests that the compound and its derivatives could be valuable in preventing oxidative stress-related diseases .

Antibacterial Activity

Research has shown that derivatives of this compound have promising antibacterial activity against both Gram-positive and Gram-negative bacteria. One study highlighted a derivative that recorded high activity indices against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents .

Molecular Docking and Drug Design

The compound’s derivatives have been used in molecular docking studies to explore interactions with various proteins. This is a crucial step in structure-based drug design, where the binding affinity and mode of interaction can inform the development of more effective drugs with fewer side effects .

Immune Response Modulation

Derivatives of this compound have been investigated for their role in modulating the immune response. Specifically, they have been shown to activate the STING pathway, which is crucial for triggering innate immune responses and has implications in antitumor immunity and vaccine development .

Computational Studies and DFT Investigations

Density Functional Theory (DFT) investigations have been conducted to understand the molecular and electronic properties of the compound’s derivatives. These studies are essential for predicting reactivity and stability, which are important for the compound’s applications in various chemical reactions .

SAR Studies

Structure-Activity Relationship (SAR) studies have been performed to understand how structural changes in the compound affect its biological activity. This research is fundamental in the rational design of new compounds with enhanced efficacy and reduced toxicity .

Bioactivation and Metabolization Analysis

The compound’s potential for bio-activation and metabolization has been a subject of study. This involves understanding how the compound is processed within biological systems, which is critical for ensuring its effectiveness and safety as a drug .

Ligand-Binding Studies

Applications also include studying biomolecule-ligand complexes, which is vital for drug discovery. Understanding how the compound binds to biomolecules can lead to the development of targeted therapies for various diseases .

Safety and Hazards

The safety and hazards associated with “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide” are not specified in the available resources .

Future Directions

The future directions for the research and development of “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide” are not specified in the available resources .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWMVTWMVKQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.